
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches and Chemical Properties :
- The study of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution provides insights into the synthesis of compounds with specific stereochemical configurations, highlighting the importance of structural elements in determining enzymatic activity (Sobolev et al., 2002).
- Research into the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of previously identified products, demonstrating the complexity of organic reactions and the potential for discovering new compounds with unique properties (Srikrishna et al., 2010).
Molecular Docking and Antimicrobial Activity :
- The design, synthesis, and evaluation of antimicrobial activity of new pyrazolo[3,4-d]pyrimidines showcase the process of creating compounds with potential therapeutic uses, emphasizing the role of chemical synthesis in drug discovery (Abdel-Gawad et al., 2003).
Applications in Supramolecular Chemistry
Crystal Engineering and Supramolecular Assemblies :
- Studies on crystal engineering of supramolecular assemblies reveal the ability to design and synthesize complex structures with specific functions, such as molecular recognition or catalysis, which could be relevant to understanding the interactions and potential applications of the compound (Arora & Pedireddi, 2003).
Antitumor and Antioxidant Activities
Evaluation of Biological Activities :
- The synthesis and in vitro screening of newly synthesized compounds for antitumor and antioxidant activities illustrate the importance of chemical compounds in the development of new therapeutic agents. This process involves not only the synthesis but also the biological evaluation to identify compounds with promising activities (Flefel et al., 2018).
Propiedades
IUPAC Name |
dimethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-13-16(22(30)32-2)21(34-19(13)23(31)33-3)27-26-17(18(28)14-8-5-4-6-9-14)20(29)25-15-10-7-11-24-12-15/h4-12,28H,1-3H3,(H,25,29)/b18-17-,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXAGPHWLEHBC-WFYREYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
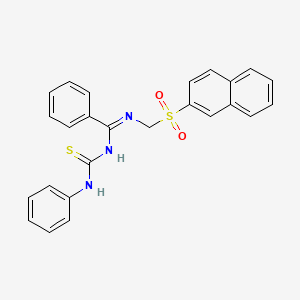
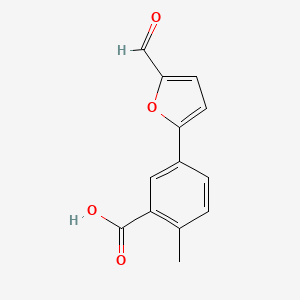
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
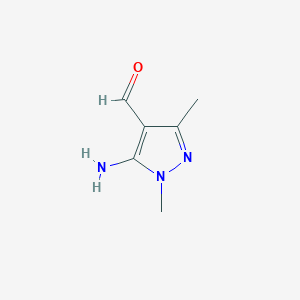

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
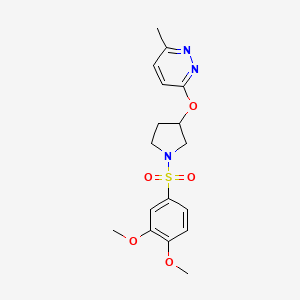
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)
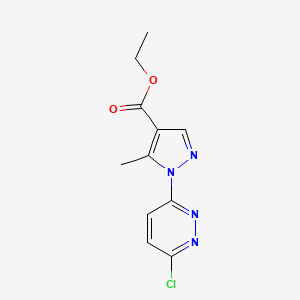

![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)

